

# **Application Notes and Protocols: Lesogaberan Napadisylate in Chronic Cough Animal Studies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **Lesogaberan napadisylate** in animal models of chronic cough. The included data and protocols are intended to guide researchers in designing and interpreting studies investigating the antitussive effects of peripherally acting GABAB receptor agonists.

### Introduction

Lesogaberan (also known as AZD3355) is a selective agonist of the y-aminobutyric acid type B (GABAB) receptor.[1] It was initially developed for the treatment of gastroesophageal reflux disease (GERD) due to its ability to reduce transient lower esophageal sphincter relaxations (TLESRs).[1][2] Notably, Lesogaberan is designed to be peripherally restricted, minimizing the central nervous system (CNS) side effects, such as sedation and respiratory depression, commonly associated with the centrally acting GABAB agonist, baclofen.[2][3] Preclinical studies have demonstrated its potential as an antitussive agent, independent of its effects on GERD.[2] Animal models, primarily utilizing guinea pigs, have been instrumental in characterizing the cough-suppressing properties of Lesogaberan.[2][3][4]

## Mechanism of Action: Peripheral GABAB Receptor Modulation



Lesogaberan exerts its antitussive effect through the activation of GABAB receptors located in the peripheral nervous system.[4] These receptors are present in the upper airways and trachea.[4] The proposed mechanism involves the inhibition of sensory nerve fibers that initiate the cough reflex. By acting on these peripheral receptors, Lesogaberan can reduce the sensitivity to cough-inducing stimuli.



Click to download full resolution via product page

Caption: Proposed peripheral signaling pathway of Lesogaberan in reducing cough.

## **Quantitative Data from Animal Studies**

The following tables summarize the dose-dependent antitussive effects of Lesogaberan and other GABAB receptor agonists in guinea pig models of induced cough.

Table 1: Effect of GABAB Agonists on Citric Acid-Induced Cough in Guinea Pigs



| Compound    | Dose (mg/kg,<br>s.c.) | Number of<br>Coughs (Mean<br>± SEM) | % Inhibition of Cough | Reference |
|-------------|-----------------------|-------------------------------------|-----------------------|-----------|
| Vehicle     | -                     | 20.2 ± 1.8                          | 0%                    | [2]       |
| Lesogaberan | 1                     | 12.5 ± 2.1                          | 38%                   | [2]       |
| 3           | 7.8 ± 1.5             | 61%                                 | [2]                   |           |
| 10          | 4.5 ± 1.1             | 78%                                 | [2]                   |           |
| Baclofen    | 1                     | 10.5 ± 2.3                          | 48%                   | [2]       |
| 3           | 5.2 ± 1.2             | 74%                                 | [2]                   |           |
| 3-APPiA     | 3                     | 11.8 ± 2.5                          | 42%                   | [2]       |
| 10          | 6.5 ± 1.7*            | 68%                                 | [2]                   |           |

<sup>\*</sup>p < 0.05 compared to vehicle

Table 2: Comparative Effects of Lesogaberan and Baclofen on Respiratory Rate in Guinea Pigs

| Compound    | Dose (mg/kg,<br>s.c.) | Respiratory<br>Rate<br>(Breaths/min,<br>Mean ± SEM) | Change from<br>Vehicle | Reference |
|-------------|-----------------------|-----------------------------------------------------|------------------------|-----------|
| Vehicle     | -                     | 85 ± 3                                              | -                      | [2]       |
| Lesogaberan | 10                    | 82 ± 4                                              | No significant change  | [2]       |
| Baclofen    | 3                     | 65 ± 5*                                             | Significant reduction  | [2]       |

<sup>\*</sup>p < 0.05 compared to vehicle

# **Experimental Protocols**



Below are detailed methodologies for key experiments cited in the evaluation of Lesogaberan's antitussive effects.

# Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs

This protocol is designed to assess the antitussive efficacy of a test compound in a chemically-induced cough model.

- 1. Animals:
- Species: Male Hartley guinea pigs.[3]
- Weight: 200-250 g.[3]
- Housing: Housed in a controlled environment with ad libitum access to food and water.
  Acclimatize animals to the experimental setup before the study.
- 2. Materials and Reagents:
- Lesogaberan napadisylate
- Vehicle (e.g., saline)
- Citric acid solution (0.3 M in sterile saline)
- Whole-body plethysmograph
- Aerosol generator (e.g., ultrasonic nebulizer)
- Microphone or other cough detection system
- 3. Experimental Procedure:
- Acclimatization: Place the guinea pig in the whole-body plethysmograph and allow it to acclimate for at least 10 minutes.

## Methodological & Application





- Baseline Cough Response: Expose the animal to an aerosol of citric acid (0.3 M) for a fixed duration (e.g., 10 minutes). Record the number of coughs.
- Compound Administration: Administer Lesogaberan or vehicle subcutaneously (s.c.).
- Post-Dosing Cough Challenge: At a predetermined time after compound administration (e.g., 30 minutes), re-challenge the animal with the citric acid aerosol for the same duration.
- Cough Detection and Quantification: Coughs are detected using a microphone and differentiated from sneezes based on the characteristic sound and associated pressure changes within the plethysmograph. The number of coughs during the challenge period is counted.

#### 4. Data Analysis:

- Calculate the percentage inhibition of cough for each animal compared to its baseline response or a vehicle-treated control group.
- Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.







Click to download full resolution via product page

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

# Protocol 2: Mechanically-Induced Cough in Anesthetized Cats

This protocol is used to evaluate the effect of test compounds on a mechanically-induced cough reflex.

- 1. Animals:
- · Species: Adult cats of either sex.



- Anesthesia: Anesthetized with an appropriate agent (e.g., a combination of  $\alpha$ -chloralose and urethane).
- 2. Materials and Reagents:
- Lesogaberan napadisylate
- Vehicle (e.g., saline)
- Surgical instruments for tracheostomy
- Mechanical stimulator (e.g., a nylon fiber)
- Electromyography (EMG) recording equipment
- Electrodes for recording respiratory muscle activity
- 3. Experimental Procedure:
- Surgical Preparation: Perform a tracheostomy to allow for controlled ventilation and access to the trachea. Insert a cannula for drug administration (e.g., intravenous).
- EMG Electrode Placement: Place EMG electrodes in the diaphragm and abdominal muscles to record respiratory muscle activity, which is used to identify coughs.
- Cough Induction: Induce coughing by mechanically stimulating the intrathoracic trachea with a nylon fiber.
- Compound Administration: Administer Lesogaberan or vehicle intravenously (i.v.).
- Post-Dosing Cough Induction: After compound administration, repeat the mechanical stimulation of the trachea to elicit coughing.
- Data Recording and Analysis: Record the EMG activity of the respiratory muscles. A cough is identified by a characteristic pattern of inspiratory and expiratory muscle activity. The number and intensity of coughs are quantified and compared before and after drug administration.

### Conclusion



Preclinical animal studies, particularly in the guinea pig model of citric acid-induced cough, have demonstrated that **Lesogaberan napadisylate** is a potent antitussive agent.[2] Its peripheral mechanism of action offers a significant advantage over centrally acting GABAB agonists by avoiding CNS-related side effects such as sedation and respiratory depression.[2] The data and protocols presented here provide a foundation for further research into the therapeutic potential of peripherally acting GABAB agonists for the treatment of chronic cough.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. Antitussive effects of the peripherally restricted GABAB receptor agonist lesogaberan in guinea pigs: comparison to baclofen and other GABAB receptor-selective agonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Lesogaberan Napadisylate in Chronic Cough Animal Studies]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b11934014#lesogaberan-napadisylate-delivery-in-chronic-cough-animal-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com